2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide
Description
Chemical Structure & Properties The compound 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide (CAS: 898411-93-3) is a synthetic acetamide derivative featuring a substituted isoquinolinone core. Its molecular formula is C₂₂H₂₄N₂O₅, with a molecular weight of 396.44 g/mol. The structure includes a 2-ethoxyethyl side chain at position 2 of the dihydroisoquinolinone ring and a 2-methoxyphenyl acetamide moiety at position 5 (). The SMILES notation (CCOCCn1ccc2c(c1=O)cccc2OCC(=O)Nc1ccccc1OC) highlights its ether, amide, and aromatic functionalities.
Research Relevance This compound is marketed for research purposes (purity: 90%, price range: $574–$1,194 for 1–50 mg quantities) but lacks explicit therapeutic or mechanistic data in the provided evidence ().
Properties
IUPAC Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-3-28-14-13-24-12-11-16-17(22(24)26)7-6-10-19(16)29-15-21(25)23-18-8-4-5-9-20(18)27-2/h4-12H,3,13-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDDOWVNARAVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound decomposes into three modular components (Fig. 1):
- 1,2-Dihydroisoquinolin-1-one core with a 2-ethoxyethyl substituent
- Acetamide linker at position 5
- 2-Methoxyphenyl terminal group
Key bond disconnections include:
- N-Alkylation at C2 of the isoquinoline
- O-Alkylation for acetamide installation
- Amide coupling with 2-methoxyaniline
Synthetic Routes
Bischler-Napieralski Cyclization Approach
This method constructs the isoquinoline core via acid-catalyzed cyclization:
Step 1: Phenethylamine Synthesis
4-Hydroxy-3-methoxyphenethylamine is prepared through nitration and reduction of 3-methoxyphenylacetonitrile.
Step 2: Amide Formation
Coupling with 2-ethoxyethylacetic acid using EDCl/HOBt:
$$
\text{4-Hydroxy-3-methoxyphenethylamine + 2-Ethoxyethylacetic Acid} \xrightarrow{\text{EDCl, HOBt}} \text{Amide Intermediate}
$$
Step 3: Cyclization
Bischler-Napieralski reaction with POCl₃ in toluene:
$$
\text{Amide} \xrightarrow{\text{POCl}_3, 110^\circ\text{C}} \text{2-(2-Ethoxyethyl)-5-hydroxy-1,2-dihydroisoquinolin-1-one}
$$
Step 4: O-Alkylation
Reaction with bromoacetyl bromide in presence of K₂CO₃:
$$
\text{5-Hydroxy Intermediate} + \text{BrCH}_2\text{COBr} \xrightarrow{\text{DMF, 60}^\circ\text{C}} \text{Bromoacetyl Derivative}
$$
Step 5: Amide Coupling
Nucleophilic substitution with 2-methoxyaniline:
$$
\text{Bromoacetyl Derivative} + \text{2-Methoxyaniline} \xrightarrow{\text{DIEA, DCM}} \text{Target Compound}
$$
Table 1: Reaction Conditions for Bischler-Napieralski Route
| Step | Reagents | Temperature | Time (h) | Yield* |
|---|---|---|---|---|
| 2 | EDCl/HOBt | RT | 12 | 78% |
| 3 | POCl₃ | 110°C | 6 | 65% |
| 4 | K₂CO₃ | 60°C | 4 | 82% |
| 5 | DIEA | 40°C | 8 | 75% |
Multicomponent Assembly
Recent advances enable single-pot synthesis using CuI catalysis:
Single-Step Protocol
$$
\text{2-Ethynylbenzaldehyde + 2-Ethoxyethylamine + Dimethyl Phosphite} \xrightarrow{\text{CuI, DMF}} \text{Isoquinoline Core}
$$
Subsequent O-alkylation and amidation steps mirror Section 2.1.
Advantages
Comparative Method Evaluation
Table 2: Synthesis Route Comparison
| Parameter | Bischler-Napieralski | Multicomponent | Late-Stage |
|---|---|---|---|
| Total Steps | 5 | 3 | 4 |
| Overall Yield* | 32% | 45% | 28% |
| Purity (HPLC) | >98% | 95% | 91% |
| Scalability | Pilot-scale proven | Lab-scale | Unproven |
Critical Process Considerations
Cyclization Optimization
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Ethoxyethyl vs.
- Methoxy Position (N-(3,4-dimethoxyphenyl) analog): The 2-methoxyphenyl group in the target compound vs. 3,4-dimethoxyphenyl in its analog () could influence binding affinity due to steric or electronic differences in aromatic interactions.
- Fluorinated Derivatives (): Fluorine or trifluoromethyl groups (e.g., in JNJ-67856633) are known to improve metabolic stability and target selectivity, suggesting that the absence of fluorine in the target compound might limit its potency against specific enzymes or receptors .
Pharmacological Target Divergence
- MALT1 Inhibition (JNJ-67856633): The pyrazole-carboxamide linker in JNJ-67856633 demonstrates the scaffold’s adaptability for targeting protease-mediated inflammatory pathways, a feature absent in the target compound’s structure .
Q & A
Basic Research Question
Advanced Research Question
- Structure-Activity Relationship (SAR) : Modify the ethoxyethyl or methoxyphenyl groups to assess their role in binding affinity. For example:
- Replace the ethoxy group with bulkier alkoxy chains to evaluate steric effects .
- Introduce electron-withdrawing substituents on the phenyl ring to enhance metabolic stability .
How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations of these models?
Advanced Research Question
- Molecular docking : Simulate binding to the P2X7 receptor using AutoDock Vina or Schrödinger Suite. Focus on key residues (e.g., Lys⁶⁴, Asp²⁸⁰) known to interact with acetamide derivatives .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Limitations : Accuracy depends on force-field parameters and solvation models; experimental validation (e.g., mutagenesis) is critical .
What experimental approaches address low yields in the final coupling step of the synthesis?
Advanced Research Question
Low yields may result from:
- Steric hindrance : The ethoxyethyl group on the isoquinoline may impede nucleophilic attack. Solutions:
- Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
- Switch to microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Side reactions : Monitor by LC-MS and optimize protecting groups for sensitive functionalities .
How does the compound’s stability under varying pH and temperature conditions impact its applicability in pharmacological studies?
Advanced Research Question
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Analyze degradation products via LC-MS .
- Thermal stability : Use TGA/DSC to determine melting points and decomposition thresholds. Note: The acetamide linkage may hydrolyze at high temperatures (>150°C) .
What are the best practices for ensuring reproducibility in scaled-up synthesis?
Basic Research Question
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression .
- Critical quality attributes (CQAs) : Define purity (≥95% by HPLC), residual solvents (e.g., DMF < 500 ppm), and particle size for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
